molecular formula C15H19NO4 B3085517 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1156630-89-5

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No. B3085517
M. Wt: 277.31
InChI Key: JYKIKEXAPFQBBK-UHFFFAOYSA-N
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Description

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone” is a chemical compound that has been studied for its potential therapeutic applications . It has been mentioned in the context of JNK3 inhibition and neuroprotective effects against Aβ-induced neuronal cell death .


Synthesis Analysis

The synthesis of this compound involves the creation of several analogues . An efficient and highly enantioselective method for the synthesis of 2-hydroxymethyl-1,4-benzodioxanes has been reported .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem . The compound has a molecular formula of C13H16N2O3 .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions, including its synthesis . It has also been evaluated for its inhibitory action against B-Raf .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 178-190°C . Its IR spectrum shows peaks at 1599 (C=N), 1245 (C-O), 1441, 1403, 1294 (C=C), and 2319-3052 (C-H) cm^-1 .

Scientific Research Applications

Enzymatic Degradation of Organic Pollutants

Enzymatic approaches utilizing oxidoreductive enzymes in the presence of redox mediators have shown promise in degrading various organic pollutants from industrial wastewater. These methods leverage enzymes such as laccases, lignin peroxidases, and manganese peroxidases, among others, to transform recalcitrant compounds efficiently. Redox mediators like 1-hydroxybenzotriazole and veratryl alcohol enhance the degradation process. This strategy is emerging as a vital tool for remediating a wide spectrum of aromatic compounds in industrial effluents, showcasing the potential of enzyme-redox mediator systems in environmental cleanup efforts (Husain & Husain, 2007).

Pharmacological Characteristics of Related Compounds

Vanillic acid, a dihydroxybenzoic acid analog and a form of oxidized vanillin, illustrates the broader category of compounds to which (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone may relate. It has garnered attention for its antioxidant, anti-inflammatory, and neuroprotective properties, highlighting the potential of these compounds in treating various diseases. This interest spans across the cosmetics, food, and pharmaceutical industries, suggesting a multifaceted applicability of such compounds (Ingole et al., 2021).

Antioxidant Activity and Analytical Methods

The study of antioxidants and their activity is crucial across various scientific domains. Methods like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are employed to determine the antioxidant capacity of compounds. These assays, based on chemical reactions and spectrophotometry, allow for the analysis of complex samples and the kinetics of antioxidant processes. This review underlines the importance of developing novel, effective analytical methodologies for routine analysis and research into compounds with potential antioxidant properties (Munteanu & Apetrei, 2021).

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[2-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-9-11-5-3-4-8-16(11)15(18)14-10-19-12-6-1-2-7-13(12)20-14/h1-2,6-7,11,14,17H,3-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKIKEXAPFQBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone
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(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone
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(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone
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(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone

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